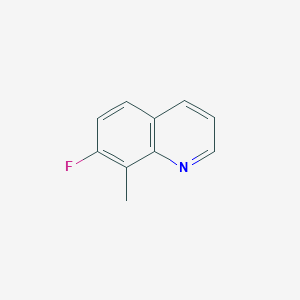

7-Fluoro-8-methylquinoline

描述

Significance of Quinolines as Core Heterocyclic Structures in Organic Chemistry

Quinoline (B57606), a heterocyclic aromatic organic compound with the formula C₉H₇N, represents a fundamental scaffold in organic and medicinal chemistry. wikipedia.orgorientjchem.org This nitrogen-containing heterocycle is not merely a subject of academic curiosity but forms the core of numerous natural products, pharmaceuticals, and functional materials. wikipedia.orgresearchgate.net The quinoline ring system is a key structural motif in over 200 biologically active alkaloids and is present in a wide array of commercially successful drugs, including antimalarials like quinine (B1679958) and chloroquine, as well as antibacterial agents such as ciprofloxacin. wikipedia.orgorientjchem.org

The versatility of the quinoline structure allows for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties. orientjchem.orgnih.gov This has made quinoline derivatives a major focus for drug discovery and development. nih.gov Beyond medicine, quinolines are utilized in the manufacturing of dyes, as solvents for resins, and as precursors for creating versatile chelating agents like 8-hydroxyquinoline (B1678124). wikipedia.orgrsc.org The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune its electronic and steric properties, making it a privileged scaffold for creating diverse molecular libraries for screening and optimization in chemical research. orientjchem.orgresearchgate.net

Role of Fluorine and Methyl Substituents in Modulating Quinoline Reactivity and Properties for Research

The introduction of fluorine and methyl groups onto the quinoline framework is a strategic approach in medicinal and materials chemistry to modulate the molecule's properties. These seemingly simple substitutions can profoundly alter a compound's reactivity, binding affinity, and metabolic stability.

Fluorine: The high electronegativity and small size of the fluorine atom make it a unique tool for modifying molecular properties. nih.govacs.org Incorporating fluorine into a quinoline ring can:

Block Metabolic Oxidation: A primary reason for adding fluorine is to prevent metabolic breakdown at that site, as the carbon-fluorine bond is exceptionally strong and not easily processed by metabolic enzymes. mdpi.combohrium.com

Alter Basicity: Fluorine's strong electron-withdrawing effect can significantly lower the pKa (a measure of basicity) of the quinoline nitrogen. acs.orgbohrium.com This change can influence the compound's pharmacokinetic profile, including its solubility and ability to cross cell membranes. acs.org

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, sometimes leading to a significant increase in binding potency. bohrium.comacs.org It can also alter the conformation of the molecule to better fit into a receptor's binding site. bohrium.com

Methyl Group: The "magic methyl" effect refers to the often dramatic and unexpected improvement in a compound's biological activity resulting from the addition of a single methyl group. scientificupdate.comjuniperpublishers.com The methyl group is small, lipophilic, and can influence a molecule's properties through several mechanisms: nih.govnih.gov

Improve Binding Affinity: A methyl group can establish crucial hydrophobic contacts within a protein's binding pocket, sometimes increasing affinity by orders of magnitude. nih.gov

Control Conformation: By introducing steric hindrance, a methyl group can restrict the rotation of nearby chemical bonds, locking the molecule into a more biologically active conformation. frontiersin.org

Modulate Solubility and Lipophilicity: Adding a methyl group generally increases a compound's lipophilicity (fat-solubility), which can affect its absorption and distribution. nih.govfrontiersin.org

The combined presence of both a fluorine atom and a methyl group on a quinoline ring, as in 7-Fluoro-8-methylquinoline, creates a unique chemical entity with a specific combination of electronic and steric properties that are of interest for targeted chemical synthesis and research.

Overview of Academic Research Trajectories Focused on this compound

Academic research on this compound has primarily centered on its utility as a versatile building block and substrate in organic synthesis. Its specific substitution pattern makes it a valuable precursor for creating more complex, functionalized quinoline and tetrahydroquinoline derivatives.

One significant research application involves its use as a substrate in reactions designed to functionalize the quinoline core. For instance, studies have explored the tandem functionalization and hydrogenation of substituted 8-methylquinolines. In this context, this compound was used as a substrate to synthesize 2-substituted 8-methyltetrahydroquinoline derivatives, which are important structural motifs in various natural products and pharmaceuticals. informahealthcare.com However, research has noted that the presence of the fluorine atom can sometimes lead to side reactions, such as defluorination, under certain reaction conditions. informahealthcare.com

Another key area of research is the development of novel radiofluorination methods for positron emission tomography (PET) imaging. A palladium-mediated C-H radiofluorination of 8-methylquinoline (B175542) derivatives using Ag[¹⁸F]F has been developed. osti.gov While this study focused on the general class of 8-methylquinolines and demonstrated the reaction on substrates with various electronic properties, it highlights a potential application trajectory for this compound in the synthesis of PET radiotracers, where the non-radioactive fluorine ("cold" fluorine) could serve as a reference standard. osti.gov

The compound is also commercially available from various suppliers, indicating its role as a readily accessible starting material for research and development. fluorochem.co.uk Derivatives of this compound, such as those with additional functional groups like carboxylic acids, amines, or boronic acids, are also subjects of study, further expanding its utility in creating diverse chemical libraries for screening. ontosight.ainih.govthieme-connect.comvwr.com For example, derivatives like 2-(4-Bromo-phenyl)-7-fluoro-8-methyl-quinoline-4-carboxylic acid have been investigated within the broader context of quinolines' potential biological activities. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 1260899-31-7 | fluorochem.co.uk |

| Molecular Formula | C₁₀H₈FN | sigmaaldrich.com |

| Molecular Weight | 161.18 g/mol | sigmaaldrich.com |

| Canonical SMILES | CC1=C2N=CC=CC2=CC=C1F | fluorochem.co.uk |

| InChI Key | RGAZGOSPJOIUEV-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZGOSPJOIUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 8 Methylquinoline Systems

Influence of Fluorine and Methyl Groups on Quinoline (B57606) Core Reactivity

The chemical behavior of the quinoline scaffold is significantly modulated by the nature and position of its substituents. In 7-fluoro-8-methylquinoline, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group creates a unique electronic environment that governs the molecule's reactivity.

The fluorine atom at the C7 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the carbocyclic (benzene) ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to unsubstituted quinoline. Conversely, this inductive withdrawal of electron density renders the carbocyclic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine.

The methyl group at the C8 position has an opposing electronic influence. It is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This electron donation slightly counteracts the deactivating effect of the fluorine atom on the benzene (B151609) ring. More significantly, the 8-methyl group, in conjunction with the adjacent nitrogen atom of the pyridine (B92270) ring, serves as a powerful directing group in transition metal-catalyzed C-H activation reactions. nih.govsemanticscholar.org The nitrogen atom acts as a chelating site, enabling a metal catalyst to selectively activate the C(sp³)–H bonds of the proximate methyl group. nih.gov

Therefore, the combined influence of these two groups is a balance of electronic activation and deactivation. While the fluorine at C7 primes the molecule for nucleophilic attack, the methyl group at C8 provides a specific site for functionalization via C-H activation, a pathway of great importance in modern synthetic chemistry. nih.govsemanticscholar.org

Detailed Reaction Pathways and Proposed Mechanistic Intermediates

The C(sp³)–H bonds of the 8-methyl group in quinoline derivatives are ideal substrates for transition metal-catalyzed functionalization. nih.gov The presence of the chelating nitrogen atom in the quinoline ring allows for the formation of stable cyclometallated complexes with various transition metals, such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and cobalt (Co), leading to selective C–H bond activation. nih.govsemanticscholar.orgresearchgate.net

The generally accepted mechanism for this transformation, for instance in a palladium-catalyzed process, begins with the coordination of the quinoline's nitrogen atom to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step, where a C–H bond of the 8-methyl group is broken to form a five-membered palladacycle intermediate. rsc.org This cyclometalation is a key step that selectively activates the otherwise inert methyl group.

Once the palladacycle is formed, it can undergo several reaction pathways. For example, in a C–H arylation reaction, the intermediate undergoes oxidative addition with an aryl halide (Ar-X), leading to a Pd(IV) complex. Subsequent reductive elimination from this high-valent palladium species forms the new C–C bond, yielding the functionalized 8-arylmethylquinoline product and regenerating the active Pd(II) catalyst to complete the catalytic cycle. rsc.org The electronic nature of the quinoline ring, influenced by substituents like the 7-fluoro group, can affect the efficiency of these steps, particularly the initial C–H activation and the final reductive elimination.

Table 1: Transition Metals Used in C-H Activation of 8-Methylquinolines

| Metal Catalyst | Reaction Type | Reference |

|---|---|---|

| Rhodium(III) | Alkenylation, Amidation | semanticscholar.orgresearchgate.net |

| Palladium(II) | Arylation, Ethynylation | rsc.org |

| Ruthenium(II) | Amidation, Arylation | semanticscholar.orgresearchgate.net |

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated quinolines, particularly those activated by electron-withdrawing features. wikipedia.org In this compound, the fluorine atom can act as a leaving group in an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism.

In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine (C7), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is stabilized by the electron-withdrawing nature of the quinoline's nitrogen atom.

In the second, faster step, the leaving group (fluoride ion) is eliminated from the intermediate, and the aromaticity of the quinoline ring is restored, yielding the substituted product. Fluorine is an excellent leaving group in SNAr reactions, not because the C-F bond is weak (it is very strong), but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack. youtube.com The 8-methyl group can exert a minor electronic and steric influence on this reaction, but the primary driver is the electrophilicity of the C7 position induced by the fluorine and the quinoline nitrogen.

The oxidation of quinoline derivatives typically requires strong oxidizing agents. The benzene portion of the ring system is generally resistant to oxidation due to its aromatic stability. The methyl group at the C8 position, however, can be oxidized. Under forcing conditions with reagents like potassium permanganate (KMnO₄), the 8-methyl group can be converted to a carboxylic acid (quinoline-8-carboxylic acid). youtube.com This transformation can sometimes be accompanied by side reactions or degradation of the heterocyclic ring, depending on the reaction conditions. youtube.com

Reduction of the quinoline system, in contrast, primarily affects the nitrogen-containing pyridine ring. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel readily reduces the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline derivative. youtube.com This transformation is generally efficient and selective for the heterocyclic ring over the carbocyclic ring. Other methods for this reduction include the use of metal-acid systems (e.g., tin and hydrochloric acid) or hydride transfer reagents. youtube.com More recent methods have employed iodine in combination with hydroboranes for the mild reduction of quinolines. rsc.org The 7-fluoro substituent is typically stable under these reductive conditions.

Table 2: Common Reagents for Quinoline Reduction

| Reagent(s) | Product Type | Reference |

|---|---|---|

| H₂ / Pd, Pt, or Ni | 1,2,3,4-Tetrahydroquinoline | youtube.com |

| Sn / HCl | 1,2,3,4-Tetrahydroquinoline | youtube.com |

| I₂ / HBpin | 1,2,3,4-Tetrahydroquinoline | rsc.org |

Steric and electronic effects are crucial in determining the outcome and selectivity of reactions involving this compound.

Electronic Effects : The potent, electron-withdrawing inductive effect of the 7-fluoro substituent makes the entire carbocyclic ring electron-deficient. This directs nucleophilic attack to the C7 position (SNAr) while deactivating the ring toward electrophilic attack. The electron-donating 8-methyl group has a modest opposing effect but is more significant in its role as a director for C-H activation. The balance between these effects dictates the regioselectivity of reactions. For instance, in electrophilic substitution reactions that can be forced to proceed, substitution is directed away from the highly deactivated positions.

Steric Effects : The 8-methyl group provides steric hindrance around the C7 position and the nitrogen atom. This can influence the rate of nucleophilic attack at C7 by bulky nucleophiles. It can also affect the coordination of large ligands to a metal catalyst that is chelated to the quinoline nitrogen during C-H activation processes.

Defluorination Phenomena : Defluorination, the cleavage of the C-F bond, is a notable reaction pathway. While the C-F bond is the strongest single bond to carbon, it can be broken under specific conditions. In the context of this compound, the most direct pathway for defluorination is through the SNAr mechanism, where fluoride (B91410) acts as the leaving group. Other defluorination pathways, often observed in fluoroquinolone antibiotics, include photochemical degradation and advanced oxidation processes. mdpi.comresearchgate.net These processes can involve radical intermediates or oxidative attack on the ring, leading to unstable intermediates that subsequently eliminate a fluoride ion. For example, oxidative defluorination can be initiated by cytochrome P-450-mediated enzymes, which form an unstable intermediate that collapses with the loss of fluoride. nih.gov

Catalytic Cycles and Transition State Analysis in Quinoline Synthesis and Functionalization

Catalytic cycles provide a detailed mechanistic framework for understanding the functionalization of molecules like this compound, particularly in transition metal-catalyzed C-H activation reactions. researchgate.net A representative cycle for the Rh(III)-catalyzed C-8 allylation of a quinoline N-oxide with a vinylcyclopropane illustrates the key steps. rsc.org

Coordination and Insertion : The vinylcyclopropane substrate then coordinates to the rhodium center. This is followed by migratory insertion of the alkene into the Rh-C bond, which proceeds with ring-opening of the cyclopropane to form a Rh(III)-allyl species.

Reductive Elimination : The final step is the reductive elimination of the allylated product. This step forms the new C-C bond and regenerates a Rh(I) species.

Catalyst Regeneration : The active Rh(III) catalyst is regenerated by an oxidant present in the reaction mixture, allowing the cycle to continue.

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energetics of these steps. For C-H activation of 8-methylquinolines, calculations often show that the transition state for the C-H cleavage has a high energy barrier, confirming it as the rate-limiting step. researchgate.net The electronic properties of the quinoline, modified by the 7-fluoro group, would influence the stability of the intermediates and the energy of the transition states. The electron-withdrawing nature of fluorine can make the quinoline a better ligand for the metal but may raise the energy barrier for the C-H activation step by making the methyl protons less acidic.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted quinoline (B57606) like 7-Fluoro-8-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the carbon-hydrogen framework of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity between neighboring atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) will feature a set of coupled multiplets corresponding to the protons at positions 2, 3, 4, 5, and 6. The presence of the fluorine atom at position 7 will induce characteristic splitting patterns in the signals of nearby protons, particularly H-5 and H-6, through ¹H-¹⁹F coupling. The methyl group at position 8 will appear as a singlet in the upfield region (around δ 2.5-3.0 ppm), with its exact chemical shift influenced by the electronic effects of the quinoline ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon directly bonded to the fluorine atom (C-7) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, a key diagnostic feature. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analog Data (Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings |

| 2 | ~8.9 | ~150 | ³J(H2,H3) |

| 3 | ~7.4 | ~121 | ³J(H3,H2), ³J(H3,H4) |

| 4 | ~8.1 | ~136 | ³J(H4,H3) |

| 5 | ~7.6 | ~127 | ³J(H5,H6), ⁴J(H5,F7) |

| 6 | ~7.5 | ~115 (d) | ³J(H6,H5), ³J(H6,F7) |

| 7 | - | ~162 (d) | ¹J(C7,F7) |

| 8 | - | ~128 | |

| 8a | - | ~147 | |

| 4a | - | ~129 | |

| 8-CH₃ | ~2.8 | ~18 |

d = doublet

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range (~800 ppm). thermofisher.com This wide dispersion of chemical shifts makes ¹⁹F NMR particularly useful for identifying and distinguishing between different fluorine environments within a molecule. thermofisher.comalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C-7 position. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom. alfa-chemistry.com Fluorine atoms attached to aromatic rings typically resonate in a specific region of the ¹⁹F NMR spectrum. thermofisher.comucsb.edu The precise chemical shift would be influenced by the electronic effects of the methyl group at the C-8 position and the nitrogen atom in the quinoline ring. Furthermore, the signal will be split into a multiplet due to coupling with neighboring protons, primarily H-6 (a three-bond coupling, ³J(F-H)) and H-5 (a four-bond coupling, ⁴J(F-H)). Analysis of these coupling constants can provide valuable structural confirmation.

Quinolines and their derivatives are well-known for their ability to act as ligands and form complexes with metal ions. nih.gov NMR titration is a powerful technique to study these interactions in solution. This method involves the incremental addition of a metal ion to a solution of the ligand (in this case, this compound) and monitoring the changes in the NMR spectrum.

Upon coordination of a metal ion to the nitrogen atom of the quinoline ring, changes in the electron density of the ligand occur. These changes are reflected in the chemical shifts of the protons and carbons, particularly those close to the coordination site (e.g., H-2, H-8a). nih.gov By plotting the change in chemical shift (Δδ) against the metal/ligand molar ratio, one can determine the stoichiometry of the complex and calculate the binding constant. ¹H NMR is often used for these studies due to its high sensitivity. nih.gov Such studies are crucial for understanding the potential applications of this compound in areas like catalysis, materials science, and medicinal chemistry.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₀H₈FN), HRMS can confirm its molecular formula by matching the experimentally measured mass of the molecular ion to the calculated exact mass.

The fragmentation of quinoline derivatives under mass spectrometry conditions often involves the loss of small, stable neutral molecules. chempap.org A common fragmentation pathway for the quinoline radical cation is the loss of hydrogen cyanide (HCN), leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org Other characteristic fragmentations can also be observed, and their accurate mass measurement by HRMS can help to confirm the proposed fragmentation pathways and provide further structural evidence. researchgate.net

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Expected Observation |

| [M]⁺˙ | C₁₀H₈FN⁺˙ | 161.0635 | Molecular Ion |

| [M+H]⁺ | C₁₀H₉FN⁺ | 162.0713 | Protonated Molecular Ion (in ESI) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a workhorse method for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records the mass spectrum of each component.

For this compound, GC-MS analysis would provide a chromatogram showing a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern, confirming the identity of the compound. GC-MS is also a powerful tool for assessing the purity of a sample, as any impurities would appear as separate peaks in the chromatogram, allowing for their identification and quantification. The characteristic ion peaks for the parent quinoline molecule are m/z 129, 102, 123, and 51.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and physical properties of a compound like this compound.

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. For quinoline derivatives, this technique elucidates the planarity of the heterocyclic ring system and the spatial orientation of its substituents.

While a specific crystal structure for this compound is not publicly available, the methodology has been successfully applied to numerous analogous compounds. For instance, a novel fluorinated quinoline analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was characterized using a Bruker APEX-II CCD diffractometer with MoKα radiation. nih.gov Similarly, a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) was identified and studied by X-ray diffraction, revealing a planar molecule with specific intermolecular hydrogen bonding and π–π stacking interactions that define its crystal packing. nih.gov These studies exemplify the type of detailed structural data that X-ray crystallography can provide for this compound once suitable crystals are obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 |

| b (Å) | 9.243 |

| c (Å) | 11.070 |

| β (°) | 90.718 |

| Volume (ų) | 677.3 |

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like many quinoline derivatives. It is particularly crucial for assessing the purity of synthetic batches and for monitoring reaction progress. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. usda.govresearchgate.net For quinoline derivatives, which often possess basic nitrogen atoms, an acid such as formic acid or phosphoric acid is frequently added to the mobile phase. usda.govsielc.com This suppresses the ionization of silanol (B1196071) groups on the stationary phase and ensures the analyte is in a consistent protonated state, leading to sharp, symmetrical peaks and reproducible retention times. usda.gov

An efficient HPLC-DAD (Diode-Array Detection) method was developed for the simultaneous determination of five fluoroquinolone drugs, achieving separation with well-defined peak shapes and resolution. nih.gov The method demonstrated linearity over a concentration range of 45-20,000 ng/mL with limits of detection (LOD) between 10-25 ng/mL. nih.gov Such methods are scalable and can be adapted for the purification of impurities via preparative separation. sielc.com

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (e.g., MRC-ODS, 150 mm × 2.1 mm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water, often containing an acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | Diode-Array Detection (DAD) or Mass Spectrometry (MS) |

| LOD Range | 10-25 ng/mL for many fluoroquinolones nih.gov |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For quinoline and its more volatile derivatives, GC provides high-resolution separation and sensitive detection. The methyl and fluoro substituents on this compound contribute to its volatility, making it a suitable candidate for GC analysis.

In a typical GC-MS method for quinoline analysis, the sample is injected into a heated inlet (e.g., 250 °C) where it is vaporized. The vapor is then carried by an inert gas (e.g., helium) through a capillary column containing the stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases. The boiling point of quinoline is approximately 240 °C, and the inlet temperature must be optimized to ensure complete vaporization without thermal decomposition.

GC-MS has been successfully used to determine quinoline in various matrices, such as textiles, with detection limits as low as 0.1 mg/kg. researchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for unambiguous identification. nih.gov For quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. This approach allows for both the qualitative identification and quantitative analysis of volatile quinoline derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Techniques

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic properties of aromatic compounds like this compound. The quinoline ring system gives rise to characteristic absorption bands in the UV region, typically corresponding to π-π* and n-π* electronic transitions. scielo.brresearchgate.net

The absorption spectra of quinoline derivatives generally show π-π* transitions in the 230-320 nm range, characterized by large molar absorption coefficients. scielo.br Weaker n-π* transitions may appear as a shoulder at longer wavelengths (320-450 nm). scielo.br The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. rsc.orgmdpi.com For example, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. The photophysical properties are also influenced by solvent polarity, with polar solvents often shifting the emission spectra. scielo.brmdpi.comnih.gov

Many quinoline derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. scielo.br The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure. mdpi.comnih.gov Ether derivatives of 8-hydroxyquinoline, for instance, exhibit higher fluorescence intensity compared to the parent compound due to the prevention of excited-state proton transfer (ESPT), a common quenching mechanism. mdpi.com The introduction of fluorine and methyl groups, as in this compound, is expected to modulate these photophysical properties, making spectroscopic analysis essential for its characterization. rsc.org

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Quinoline 8a | 355 | 400 | 45 |

| Quinoline 8b | 354 | 397 | 43 |

| Quinoline 8c | 355 | 399 | 44 |

| Quinoline 8d | 355 | 400 | 45 |

| Quinoline 8e | 356 | 400 | 44 |

Immunoassays are highly sensitive and specific analytical methods that utilize the binding interaction between an antibody and an antigen for the detection and quantification of a target substance. For small molecules like quinoline analogs, which are not immunogenic on their own, they must first be chemically coupled to a larger carrier protein (e.g., ovalbumin) to create a hapten-carrier conjugate. tandfonline.com This conjugate is then used to immunize an animal to produce antibodies.

Both generic and specific immunoassays can be developed for quinoline analogs. A generic assay uses antibodies that recognize a common structural feature of the entire class of compounds, such as the 4-quinolone carboxylic acid moiety. tandfonline.com This allows for the rapid screening of multiple related compounds in a single test. nih.govacs.org Specific assays, conversely, use antibodies that target unique regions of a particular molecule, enabling its selective detection. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. acs.orgresearchgate.net In a competitive ELISA, the sample containing the target analyte competes with a labeled analyte (e.g., a norfloxacin-enzyme conjugate) for a limited number of antibody binding sites. acs.org The resulting signal is inversely proportional to the concentration of the analyte in the sample. Such assays have been developed to detect fluoroquinolones in various matrices with high sensitivity, often reaching levels below 4 µg/kg. nih.govresearchgate.net These methodologies provide a powerful tool for the high-throughput screening of quinoline analogs.

Theoretical and Computational Chemistry Studies of 7 Fluoro 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. rsc.orgnih.govrjptonline.org DFT calculations are instrumental in predicting the properties of quinoline (B57606) derivatives by providing detailed information on their molecular geometry, orbital energies, and electrostatic potential. nih.govproquest.comrsc.org

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 7-Fluoro-8-methylquinoline, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed for this purpose. proquest.comrsc.orgnih.gov

The planarity of the quinoline ring system is a key feature. The substitution of a fluorine atom at the 7th position and a methyl group at the 8th position can induce minor distortions in the ring. Conformational analysis would primarily focus on the orientation of the methyl group's hydrogen atoms relative to the quinoline plane. However, due to the relatively free rotation of the methyl group, the energy barrier for this rotation is expected to be low.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on general knowledge of similar structures, as specific experimental or calculated data for this molecule is not readily available.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N (aromatic) Bond Length | ~1.37 Å |

| C-C (methyl) Bond Length | ~1.53 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| Dihedral Angle (C-C-C-F) | ~0° (near planar) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.orgrjptonline.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org For quinoline derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, and the LUMO is a π*-orbital. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the this compound backbone would influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These are hypothetical values based on general trends observed in similar molecules.

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govrsc.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. The fluorine atom, being highly electronegative, would also create a region of negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netnih.govnih.govacs.org By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the chemical shifts can be determined. These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds. nih.gov

For this compound, DFT could predict the 1H, 13C, and 19F NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the fluorine and methyl substituents. Comparing the calculated spectra with experimental data would provide strong evidence for the compound's structure. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Beyond the FMO analysis, a range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity of a molecule. rsc.orgnih.gov These descriptors provide a more detailed picture of a molecule's chemical behavior.

Global reactivity descriptors are properties that characterize the molecule as a whole. Based on the HOMO and LUMO energies, several important indices can be calculated:

Chemical Hardness (η): This is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive. scirp.org

Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.

These descriptors for this compound would be influenced by the electronic effects of the fluoro and methyl groups, providing a quantitative measure of its expected reactivity in various chemical environments. rsc.orgnih.gov

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.15 |

| Electrophilicity Index (ω) | μ2 / (2η) | ~ 3.67 |

Mulliken Charge Analysis and Electron Distribution

No published studies containing a Mulliken charge analysis for this compound were identified. This type of analysis is crucial for understanding the electron distribution within a molecule, predicting its reactivity, and characterizing its electrostatic potential.

Nonlinear Optical (NLO) Properties Calculations

There is no available research that specifically calculates the nonlinear optical (NLO) properties of this compound. Such calculations are important for identifying materials with potential applications in optoelectronics and photonics.

Predicted Collision Cross Section Analysis

A predicted collision cross section (CCS) analysis for this compound has not been reported in the scientific literature. CCS is a key parameter in ion mobility-mass spectrometry, providing information about the size and shape of an ion in the gas phase.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for this compound is not available in published research. NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. While studies on other quinoline derivatives have utilized NBO analysis, the specific interactions and stabilization energies for this compound have not been documented.

Applications of 7 Fluoro 8 Methylquinoline and Its Analogs in Chemical Disciplines

Role as Versatile Synthetic Building Blocks and Scaffolds in Complex Molecule Construction

The substituted quinoline (B57606) framework is a fundamental building block in medicinal chemistry and organic synthesis. durham.ac.uknih.gov Derivatives of quinoline are often prepared through established synthetic routes like the Skraup or Friedlander synthesis. rroij.com For instance, 7-methyl-8-nitroquinoline (B1293703) has been synthesized selectively from m-toluidine (B57737) and serves as a key starting material for further chemical modifications. brieflands.com

The functional groups on the 7-Fluoro-8-methylquinoline ring—the fluorine atom at the 7-position and the methyl group at the 8-position—provide specific handles for synthetic manipulation. The fluorine atom can influence the acidity of adjacent C-H bonds and participate in various coupling reactions, while the methyl group is amenable to oxidation or halogenation to introduce further functionality.

The preparation of functionalized quinoline libraries often involves the use of halogenated precursors. For example, 7-chloroquinolines can be subjected to magnesiation to generate mixed lithium-magnesium intermediates, which then react with a range of electrophiles to create diverse molecular structures. durham.ac.uk This highlights the utility of halogenated quinolines as versatile scaffolds. By analogy, this compound serves as a valuable precursor for creating complex molecules with potential applications in drug discovery, where quinoline derivatives have been investigated as inhibitors for enzymes like N-myristoyltransferase in parasitic pathogens. mdpi.com

Contributions to Materials Science Research

Quinoline derivatives are recognized for their excellent electron transport properties, thermal stability, and optoelectronic characteristics, making them crucial components in the development of advanced materials. oled-intermediates.comossila.com

In the field of materials science, quinoline derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. oled-intermediates.comnih.gov They are incorporated into the light-emitting layer and the charge transport layer of OLEDs to enhance device brightness, efficiency, and stability. oled-intermediates.com Metal chelates of 8-hydroxyquinoline (B1678124), in particular, are among the most reliable materials for OLEDs due to their high fluorescence and thermal stability. researchgate.net

The introduction of fluorine atoms into the quinoline structure is a common strategy to tune the electronic and photophysical properties of these materials. For example, studies on zinc(II) complexes of fluoro-substituted 8-hydroxyquinolines have demonstrated their potential as materials for yellow OLEDs. researchgate.net These fluorinated complexes exhibit strong fluorescence and high thermal stability, which are critical for device performance. researchgate.net Similarly, quinoline derivatives are employed in dye-sensitized solar cells (DSSCs), where they can act as part of the dye structure to improve light absorption and electron transfer processes. nih.govresearchgate.netjchps.com The flexibility in synthesizing various quinoline derivatives allows for precise control over their optoelectronic properties to meet the specific demands of photovoltaic applications. ossila.comnih.gov

| Device Type | Role of Quinoline Derivative | Key Properties |

| OLEDs | Light-emitting layer, Electron-transport layer | High fluorescence, Thermal stability, Electron mobility |

| Photovoltaics (DSSCs) | Component of sensitizing dyes, Interfacial layers | Light harvesting, Electron transfer, Energy level tuning |

Development of Chemical Probes for Research Applications

The unique photophysical properties of the quinoline scaffold make it an ideal platform for the design of chemical probes and sensors.

Quinoline derivatives are widely used to create fluorescent chemosensors for the detection of various ions. rroij.commdpi.com The design of these sensors often incorporates a receptor unit for ion binding and a quinoline fluorophore that signals the binding event through a change in fluorescence. mdpi.com 8-Hydroxyquinoline and 8-aminoquinoline (B160924) are common choices for the fluorophore due to their ability to chelate metal ions, leading to a significant "turn-on" fluorescence response. mdpi.com

These chemosensors have been developed for a range of ions, including biologically important metal ions like Zn²⁺ and environmentally relevant anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). acs.orgrsc.orgnih.gov For example, a water-soluble sensor based on a quinoline derivative showed a 317-fold fluorescence enhancement upon binding to Zn²⁺ in a pure aqueous buffer solution. rsc.org Another set of quinoline-based thiosemicarbazones was developed for the colorimetric detection of F⁻ and CN⁻, where the sensing mechanism involves the abstraction of an N-H proton by the anion. nih.gov The this compound structure could be readily adapted for such purposes by introducing a suitable chelating group, with the fluorine atom potentially modulating the sensor's selectivity and photophysical properties.

| Target Ion | Sensor Type | Sensing Mechanism |

| Zn²⁺ | Fluorescent "turn-on" sensor | Chelation-enhanced fluorescence |

| Fe³⁺ | Fluorescent sensor | Fluorescence quenching |

| F⁻, CN⁻ | Colorimetric and Fluorescent sensor | Deprotonation of N-H group |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). nih.govmdanderson.org The development of efficient methods to incorporate ¹⁸F into complex molecules is a major focus of radiochemistry. nih.gov

The 8-methylquinoline (B175542) scaffold has proven to be an excellent substrate for late-stage C-H radiofluorination. nih.gov A palladium-mediated reaction has been developed that allows for the direct conversion of a C-H bond on the methyl group of 8-methylquinoline derivatives into a C-¹⁸F bond. nih.govnih.gov This method utilizes no-carrier-added Ag[¹⁸F]F and has been optimized and automated for the synthesis of PET radiotracers. nih.gov This transformation is significant because it provides a direct and atom-economical route to access ¹⁸F-labeled compounds that would otherwise require complex, multi-step syntheses. nih.gov The ability to perform this radiofluorination on the 8-methylquinoline core structure opens up possibilities for creating novel PET probes for in vivo imaging in drug discovery and biomedical research. nih.gov

Structure Property Relationship Methodologies in Quinoline Chemistry Research

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netliverpool.ac.uk These studies are instrumental in predicting the behavior of novel compounds like 7-Fluoro-8-methylquinoline based on the known effects of its constituent functional groups.

The spectroscopic characteristics of this compound are directly influenced by its unique substitution pattern. The fluorine atom at the 7-position and the methyl group at the 8-position create a distinct electronic environment that is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The methyl group protons would appear as a singlet, with a chemical shift influenced by the adjacent fluorine atom and the aromatic ring current. Protons on the quinoline (B57606) core would exhibit complex splitting patterns, with their chemical shifts determined by the combined inductive and resonance effects of the fluoro and methyl substituents.

¹³C NMR: The carbon atoms in the quinoline ring will have their chemical shifts significantly affected. The carbon bonded to the fluorine atom (C-7) will show a large downfield shift and a characteristic large one-bond C-F coupling constant. The methyl carbon (C-8) will also have a distinct chemical shift.

¹⁹F NMR: This technique would be particularly informative, showing a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group. A strong band corresponding to the C-F stretching vibration would also be a key feature.

UV-Visible Spectroscopy: The electronic transitions (π → π*) of the quinoline aromatic system would result in absorption bands in the UV region. The positions and intensities of these bands are modified by the auxochromic methyl group and the electron-withdrawing fluorine atom.

Table 1: Predicted Spectroscopic Data Correlations for this compound

| Spectroscopic Technique | Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | 8-Methyl Group | Singlet, chemical shift influenced by fluorine and ring current. |

| ¹³C NMR | C-7 Carbon | Downfield shift with large ¹JCF coupling constant. |

| ¹⁹F NMR | 7-Fluoro Group | Characteristic signal for an aryl fluoride (B91410). |

| IR Spectroscopy | C-F Bond | Strong absorption band for C-F stretch. |

The reactivity of the quinoline nucleus is heavily modulated by the electronic properties of its substituents. nih.gov In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom dictates its susceptibility to electrophilic and nucleophilic attack.

Electron-Donating Group (EDG): The 8-methyl group is an ortho, para-directing activator for electrophilic aromatic substitution, increasing the electron density of the benzene (B151609) ring of the quinoline system.

Electron-Withdrawing Group (EWG): The 7-fluoro group is an ortho, para-directing deactivator for electrophilic aromatic substitution due to its inductive effect, while its lone pairs can participate in resonance. Fluorine substitution has been shown to enhance the mutagenicity of quinoline at certain positions while deactivating it at others. nih.gov

The net effect of these two groups on reactivity is complex. The methyl group's activating effect can influence the regioselectivity of reactions like C-H bond activation. nih.gov Conversely, the fluorine atom's deactivating effect can make the ring less susceptible to electrophilic attack compared to unsubstituted quinoline. The pyridine (B92270) ring of the quinoline system is generally electron-deficient and more susceptible to nucleophilic attack, a characteristic that is also modulated by the substituents on the carbocyclic ring. nih.govmdpi.com

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Fluoro | 7 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivates benzene ring towards electrophilic substitution; directs incoming electrophiles ortho/para. |

Stereochemical Considerations and Diastereomeric Analysis in Synthesized Quinoline Derivatives

The core structure of this compound is achiral. However, the introduction of one or more chiral centers through chemical modification would lead to the formation of stereoisomers. For instance, if a substituent added to the molecule creates a chiral center, a racemic mixture of two enantiomers would be produced.

If a derivative of this compound already containing a chiral center undergoes a reaction that introduces a second chiral center, a mixture of diastereomers would be formed. The analysis and separation of these diastereomers are crucial, as different stereoisomers can exhibit vastly different biological activities and pharmacological properties. mdpi.com This principle is well-established in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often critical for a drug's interaction with its target. mdpi.commdpi.com

Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) are employed to separate and analyze enantiomers and diastereomers of quinoline derivatives. researchgate.net Spectroscopic methods, particularly NMR in the presence of chiral shift reagents, can also be used to distinguish between different stereoisomers.

Conformational Analysis and its Impact on Chemical Behavior and Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me While the fused aromatic ring system of quinoline is largely planar and rigid, the 8-methyl group in this compound has rotational freedom around the C8-C(methyl) single bond.

The rotation of this methyl group can lead to different conformers, or rotamers. The relative energies of these conformers are influenced by steric interactions between the methyl protons and the adjacent 7-fluoro substituent. Although these energy barriers are typically small at room temperature, leading to rapid interconversion, certain conformations may be more populated.

The preferred conformation can influence the molecule's reactivity and its ability to interact with other molecules, such as biological receptors. fiveable.me For example, steric hindrance from a particular orientation of the methyl group could shield a nearby site from reacting or could facilitate a specific binding orientation with a protein. Understanding these subtle conformational preferences is a key aspect of drug design and molecular recognition studies. fiveable.me

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 3,7-difluoroquinoline |

| 5,6-difluoroquinoline |

| 6,7-difluoroquinoline |

| 6,8-difluoroquinoline |

| 7,8-difluoroquinoline |

| 3,5,7-trifluoroquinoline |

| 5,6,8-trifluoroquinoline |

| 6,7,8-trifluoroquinoline |

| 5,6,7,8-tetrafluoroquinoline |

| 3-methylquinoline |

| 4-methylquinoline |

| 5-methylquinoline |

| 2-methylquinoline |

| 6-methylquinoline |

| 7-methylquinoline |

| 8-methylquinoline (B175542) |

Future Research Directions and Unexplored Avenues for 7 Fluoro 8 Methylquinoline

Advancements in Asymmetric Synthesis and Stereocontrol of Functionalized 7-Fluoro-8-methylquinoline Structures

The development of enantiomerically pure quinoline (B57606) derivatives is of paramount importance, as stereochemistry often dictates biological activity. Future research in the asymmetric synthesis of this compound derivatives could focus on several key areas:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of the quinoline core to produce chiral tetrahydroquinolines is a well-established strategy. mdpi.comnih.gov Future efforts could explore the use of chiral iridium or ruthenium catalysts with novel phosphine (B1218219) or diamine ligands to achieve high enantioselectivity in the hydrogenation of the this compound nucleus. nih.govdicp.ac.cn The electronic nature of the fluoro and methyl substituents will likely influence the stereochemical outcome, necessitating careful catalyst and reaction condition optimization.

Enantioselective C-H Functionalization: Recent years have witnessed significant progress in transition-metal-catalyzed enantioselective C-H functionalization. mdpi.com A promising direction would be the development of chiral catalysts, potentially based on palladium or rhodium, that can enantioselectively functionalize the methyl group at the C8 position. semanticscholar.orgresearchgate.net The use of chiral ligands, such as chiral phosphoric acids or BINOL derivatives, could induce asymmetry in reactions like C-H arylation or alkylation. mdpi.com

Asymmetric Alkynylation and Related Additions: The catalytic asymmetric alkynylation of quinolones has been demonstrated as a powerful tool for creating chiral centers. nih.gov This methodology could be adapted to derivatives of this compound, potentially after oxidation to the corresponding quinolone, to introduce a chiral propargyl group. Subsequent transformations of the alkyne moiety would provide access to a diverse range of chiral, functionalized molecules.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Strategy | Catalyst Type | Potential Chiral Ligands | Target Chiral Moiety |

| Asymmetric Hydrogenation | Iridium, Ruthenium | Chiral Phosphines, Diamines | Tetrahydroquinoline |

| C-H Functionalization | Palladium, Rhodium | Chiral Phosphoric Acids, BINOL derivatives | Functionalized C8-methyl group |

| Asymmetric Alkynylation | Copper | Bis(oxazoline) ligands | 2-alkynylated dihydroquinoline |

Exploration of Novel Reaction Pathways and Catalytic Systems for Selective Functionalization

The presence of multiple C-H bonds and the distinct electronic properties of the fluoro and methyl groups in this compound offer opportunities for exploring novel and selective functionalization reactions.

C-H Activation of the 8-Methyl Group: The 8-methylquinoline (B175542) scaffold is known to undergo transition-metal-catalyzed C(sp³)–H activation, facilitated by the chelating assistance of the quinoline nitrogen. semanticscholar.orgresearchgate.netresearchgate.netnih.gov Future work could focus on applying and refining catalyst systems based on rhodium, palladium, or ruthenium for the direct functionalization of the methyl group in this compound. semanticscholar.orgacs.org This would allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

Regioselective Functionalization of the Quinoline Core: The electronic interplay between the electron-withdrawing fluorine at C7 and the electron-donating methyl group at C8, along with the inherent reactivity of the quinoline ring, makes regioselective functionalization a key challenge and opportunity. mdpi.comdoaj.org Research into catalytic systems that can selectively target other positions on the quinoline ring (e.g., C2, C3, C4, C5, C6) is a significant area for exploration. For instance, nickel-catalyzed C3-H functionalization has been demonstrated for unactivated quinolines and could be investigated for this substituted scaffold. rsc.org

Selective Fluorination and Perfluoroalkylation: Given the presence of a fluorine atom, exploring further selective fluorination or perfluoroalkylation reactions could lead to compounds with unique electronic properties and enhanced metabolic stability. researchgate.net Novel catalytic methods for direct C-H fluorination could be employed to introduce additional fluorine atoms at specific positions on the quinoline ring.

Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding

A synergistic approach combining computational and experimental techniques will be crucial for accelerating the development of synthetic methods and understanding the properties of this compound derivatives.

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. rsc.orgnih.govnih.govrsc.org Computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize the regioselectivity observed in C-H functionalization reactions, and guide the design of new catalysts. rsc.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Analysis: The unambiguous characterization of novel this compound derivatives will rely on a suite of advanced analytical techniques. This includes multinuclear NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. researchgate.netmdpi.comnih.govnih.gov These methods will be essential for confirming chemical structures, determining stereochemistry, and understanding intermolecular interactions in the solid state.

Mechanistic Studies: Detailed mechanistic investigations of novel reactions involving this compound will be critical for their optimization and broader application. researchgate.net This can involve kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates.

Design of Next-Generation Chemical Probes and Functional Materials Based on the this compound Scaffold

The unique photophysical and coordination properties of the quinoline core, modulated by the fluoro and methyl substituents, make this compound an attractive scaffold for the development of new chemical probes and functional materials.

Fluorescent Sensors: Quinoline derivatives are widely recognized for their use as fluorescent sensors for the detection of metal ions and other analytes. mdpi.comrsc.orgresearchgate.netrsc.orgmdpi.com The this compound scaffold could be elaborated with appropriate chelating groups to create novel fluorescent probes with high selectivity and sensitivity for specific metal ions. mdpi.comrsc.org The fluorine atom may also enhance the photostability and quantum yield of such probes.

Functional Materials: Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including hydrophobicity and thermal stability. man.ac.ukrsc.org Derivatives of this compound could be explored as building blocks for novel functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers. researchgate.netcore.ac.uk The incorporation of this fluorinated quinoline moiety could impart desirable electronic and physical properties to these materials.

Table 2: Potential Applications of Functionalized this compound Derivatives

| Application Area | Design Strategy | Potential Advantage |

| Chemical Probes | Incorporation of chelating moieties | Enhanced fluorescence, selectivity for metal ions |

| Functional Materials | Polymerization or incorporation into organic electronic devices | Improved thermal stability, unique photophysical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。